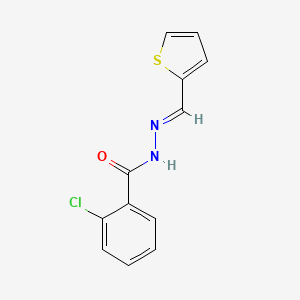

2-chloro-N'-(2-thienylmethylene)benzohydrazide

Descripción

2-cloro-N’-(2-tienilmetileno)benzohidrazida es un compuesto orgánico con la fórmula molecular C12H9ClN2OS. Es un derivado de la benzohidrazida, que presenta un grupo cloro y una unidad tienilmetileno.

Propiedades

Fórmula molecular |

C12H9ClN2OS |

|---|---|

Peso molecular |

264.73 g/mol |

Nombre IUPAC |

2-chloro-N-[(E)-thiophen-2-ylmethylideneamino]benzamide |

InChI |

InChI=1S/C12H9ClN2OS/c13-11-6-2-1-5-10(11)12(16)15-14-8-9-4-3-7-17-9/h1-8H,(H,15,16)/b14-8+ |

Clave InChI |

NSECOGLGCLWITK-RIYZIHGNSA-N |

SMILES isomérico |

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=CS2)Cl |

SMILES canónico |

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=CS2)Cl |

Origen del producto |

United States |

Métodos De Preparación

Análisis de las reacciones químicas

Tipos de reacciones

2-cloro-N’-(2-tienilmetileno)benzohidrazida puede sufrir diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar los correspondientes sulfóxidos o sulfonas.

Reducción: Las reacciones de reducción pueden convertir la unidad tienilmetileno en un grupo tienilmetil.

Sustitución: El grupo cloro puede sustituirse por otros nucleófilos, como aminas o tioles.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno o el ácido m-cloroperbenzoico.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan normalmente.

Sustitución: Las reacciones de sustitución nucleófila a menudo implican reactivos como la azida de sodio o el tiocianato de potasio.

Productos principales

Oxidación: Sulfóxidos o sulfonas.

Reducción: Derivados tienilmetil.

Sustitución: Varias benzohidrazidas sustituidas dependiendo del nucleófilo utilizado.

Análisis De Reacciones Químicas

Types of Reactions

2-chloro-N’-(2-thienylmethylene)benzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thienylmethylene moiety to a thienylmethyl group.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thienylmethyl derivatives.

Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-cloro-N’-(2-tienilmetileno)benzohidrazida tiene varias aplicaciones de investigación científica:

Química medicinal: Se investiga por su potencial como agente antimicrobiano y anticancerígeno debido a su capacidad para interactuar con dianas biológicas.

Ciencia de los materiales: El compuesto se explora para su uso en el desarrollo de semiconductores orgánicos y otros materiales avanzados.

Estudios biológicos: Se utiliza en estudios relacionados con la inhibición enzimática y las interacciones proteína-ligando.

Mecanismo De Acción

El mecanismo de acción de 2-cloro-N’-(2-tienilmetileno)benzohidrazida implica su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto puede formar enlaces de hidrógeno y otras interacciones con estas dianas, lo que lleva a la inhibición o modulación de su actividad. Las rutas y dianas exactas dependen de la aplicación específica y del contexto biológico.

Comparación Con Compuestos Similares

Compuestos similares

2-cloro-N’-(2-furfurilmetileno)benzohidrazida: Estructura similar pero con un anillo de furano en lugar de un anillo de tiofeno.

2-cloro-N’-(2-piridilmetileno)benzohidrazida: Contiene un anillo de piridina en lugar de un anillo de tiofeno.

Singularidad

2-cloro-N’-(2-tienilmetileno)benzohidrazida es única debido a la presencia de la unidad tienilmetileno, que confiere propiedades electrónicas y estéricas específicas. Estas propiedades pueden influir en la reactividad del compuesto y las interacciones con las dianas biológicas, lo que lo diferencia de sus análogos.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.